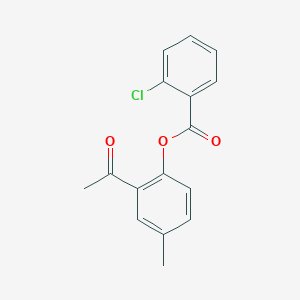![molecular formula C22H20N4O2 B241713 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, also known as CCDC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine family and contains a malononitrile group, which has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have anti-tumor properties, which may make it useful in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used at higher doses without causing harm to cells or tissues. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to be stable in various solvents, which makes it easier to work with in lab experiments. One limitation of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
未来方向
There are several future directions for research on 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile that are more effective and have fewer side effects.
合成方法
The synthesis method of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves several steps. The first step is the preparation of 2-cyclopropyl-4,6-diethoxy-3-nitropyridine, which is achieved by reacting 3-chloro-2-cyclopropyl-4,6-diethoxypyridine with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with 2,4-diethoxybenzaldehyde to form 2-cyclopropyl-4,6-diethoxy-3-(2,4-diethoxyphenyl)pyridine. This compound is then reacted with malononitrile and sodium ethoxide to form 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile.
科学研究应用
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile |
|---|---|
分子式 |
C22H20N4O2 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-[3-cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-7-8-17(21(9-16)28-4-2)20-10-18(14-5-6-14)19(13-25)22(26-20)15(11-23)12-24/h7-10,14,26H,3-6H2,1-2H3 |
InChI 键 |
BMMZMNFBEUGERZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
规范 SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
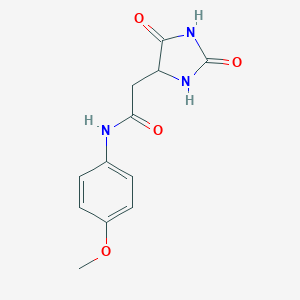

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
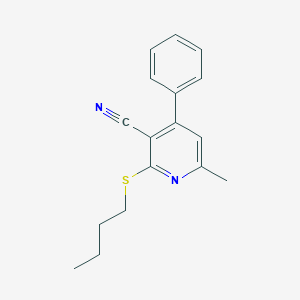
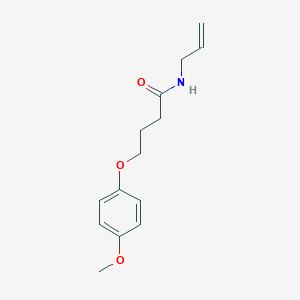
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
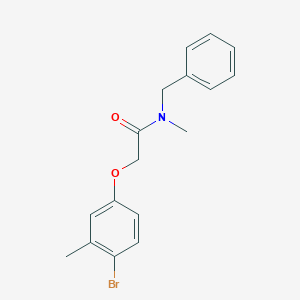
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
